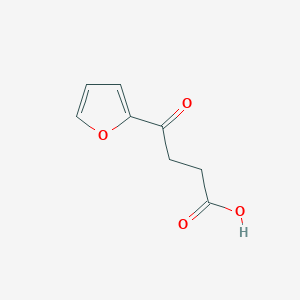

4-(Furan-2-yl)-4-oxobutanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

4-(furan-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIZXFWNDLSDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395622 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10564-00-8 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Furan Scaffold: A Privileged Motif in the Landscape of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique stereoelectronic properties and its ability to serve as a bioisostere for other aromatic systems, such as phenyl rings, have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[1][2] Furan derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] This guide provides a comprehensive technical overview of the diverse biological activities of furan derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. By synthesizing current research, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full therapeutic potential of the furan scaffold.

The Furan Core: Structural and Physicochemical Properties

The furan ring's biological versatility stems from its distinct chemical nature. It is an electron-rich aromatic system, with the oxygen atom's lone pair of electrons participating in the π-system.[1] This electronic configuration makes the furan ring susceptible to electrophilic substitution, primarily at the 2- and 5-positions, which are key handles for synthetic modification.[1][2] The oxygen atom also imparts polarity and the ability to act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5] Furthermore, the furan moiety can influence the overall lipophilicity and metabolic stability of a molecule, critical parameters in drug design.[1] It is this fine balance of properties that allows furan derivatives to modulate a wide array of biological processes.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance has spurred the search for novel chemical entities with potent activity against multidrug-resistant pathogens. Furan derivatives have a long history in this arena, with nitrofurantoin being a clinically used antibiotic for urinary tract infections.[3]

Mechanism of Action

The antimicrobial action of many furan derivatives, particularly nitrofurans, is contingent on the reductive activation of the nitro group by bacterial nitroreductases.[1] This process generates reactive electrophilic intermediates that can indiscriminately damage bacterial macromolecules, including DNA, ribosomal proteins, and enzymes, leading to cell death.[1][6] This multi-targeted mechanism is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Structure-Activity Relationship (SAR) Insights

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in optimizing the antibacterial potency of furan derivatives.[1][3][7] Key SAR findings include:

-

The Nitro Group: The presence of a nitro group at the 5-position of the furan ring is often crucial for potent antibacterial activity.[7]

-

Substituents at the 2-Position: The nature of the substituent at the 2-position significantly modulates activity. Often, conjugated systems, such as those found in furan-chalcone derivatives, enhance antibacterial effects.[6]

-

Physicochemical Properties: Electronic parameters, such as the reduction potential of the nitro group, are critical determinants of activity.[3][7]

Quantitative Data: Antimicrobial Potency

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of furan derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [6] |

| Furan-chalcone derivative 2a | Staphylococcus aureus | 256 | [6] |

| Furan-chalcone derivative 2b | Staphylococcus aureus | 256 | [6] |

| Furan-chalcone derivative 2c | Staphylococcus aureus | 256 | [6] |

| Furan-based pyrimidine-thiazolidinone 8a | Escherichia coli | 12.5 | |

| Furan-based pyrimidine-thiazolidinone 8a | Pseudomonas aeruginosa | 50 | |

| Furan-based pyrimidine-thiazolidinone 8o | Pseudomonas aeruginosa | 50 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of furan derivatives using the broth microdilution method, a standard in vitro assay for antibacterial activity.[6]

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Furan derivative stock solutions (in a suitable solvent like DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard).

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the furan derivatives in MHB directly in the 96-well plates.

-

Inoculation: Add the standardized bacterial suspension to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The furan scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[8][9][10] These derivatives often exert their effects through diverse mechanisms, including the inhibition of key enzymes and the disruption of signaling pathways critical for tumor growth and survival.[9][11]

Mechanisms of Action

Furan-containing anticancer agents have been shown to target various cellular processes:

-

Enzyme Inhibition: Certain furan derivatives act as inhibitors of crucial enzymes in cancer metabolism, such as ATP-citrate lyase (ACL), which is involved in lipid biosynthesis.[11]

-

Tubulin Polymerization Inhibition: Some furan-based compounds disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[8]

-

Signaling Pathway Modulation: Furan derivatives have been reported to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[6][9] For instance, some compounds may promote the activity of the tumor suppressor PTEN, leading to the downregulation of these pro-survival pathways.[6]

Quantitative Data: Cytotoxic Potency

The following table presents the half-maximal inhibitory concentration (IC50) values for representative furan derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Furan-fused Chalcone 8 | HL-60 | 17.2 | [8] |

| Furan-fused Chalcone 9 | HL-60 | 305 | [8] |

| Furan-based Pyridine Carbohydrazide 4 | MCF-7 | 4.06 | [8] |

| Furan-based N-phenyl Triazinone 7 | MCF-7 | 2.96 | [8] |

| Furan derivative 1 | HeLa | 0.08 - 8.79 (range for various derivatives) | [6][9] |

| Furan derivative 24 | HeLa | 0.08 - 8.79 (range for various derivatives) | [6][9] |

| Furan derivative 24 | SW620 | Moderate to potent activity | [6][9] |

| Furanopyridinone 4c | KYSE70 | 0.655 µg/mL (after 24h) | [12][13] |

| Furanopyridinone 4c | KYSE150 | 0.655 µg/mL (after 24h) | [12][13] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[8][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Furan derivative stock solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Furan derivatives have emerged as promising candidates, with some exhibiting potent anti-inflammatory effects.[2][15]

Mechanism of Action

A primary mechanism underlying the anti-inflammatory activity of certain furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[15][16] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation.[15] By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16] Some furan derivatives also exert their anti-inflammatory effects by modulating other inflammatory pathways, such as the NF-κB signaling cascade.[15]

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a general framework for assessing the COX inhibitory activity of furan derivatives in vitro.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Furan derivative test compounds

-

Assay buffer

-

Detection reagent for prostaglandin E2 (PGE2) (e.g., ELISA kit)

Procedure:

-

Enzyme Incubation: Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the furan derivative or a control inhibitor in the assay buffer.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: After a defined incubation period, stop the reaction.

-

PGE2 Quantification: Measure the amount of PGE2 produced using a specific detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity: Combating Viral Infections

Furan-containing compounds have also demonstrated promising activity against a range of viruses, including the influenza virus.[4] The development of new antiviral agents is of paramount importance, especially in the face of emerging viral threats and the development of resistance to existing drugs.

Mechanism of Action

The antiviral mechanisms of furan derivatives can be varied. For instance, some furan-substituted spirothiazolidinones have been shown to inhibit the membrane fusion process of the influenza virus, a critical step in viral entry into host cells.[4] This inhibition prevents the virus from delivering its genetic material into the cell, thereby halting the replication cycle.

Quantitative Data: Antiviral Efficacy

The following table shows the 50% effective concentration (EC50) values for furan derivatives against the influenza virus.

| Compound/Derivative | Virus Strain | EC50 (µM) | Reference |

| Spirothiazolidinone 3c | Influenza A/H3N2 | ~1 | [4] |

| Spirothiazolidinone 3d | Influenza A/H3N2 | ~1 | [4] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK cells for influenza)

-

Virus stock

-

Furan derivative test compounds

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.

-

Compound Treatment: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of the furan derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days for influenza virus).

-

Plaque Visualization: Fix and stain the cells with crystal violet. Plaques, which are areas of cell death caused by viral replication, will appear as clear zones against a background of stained, viable cells.

-

EC50 Calculation: Count the number of plaques at each compound concentration and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Conclusion and Future Perspectives

The furan scaffold continues to be a fertile ground for the discovery of new bioactive molecules. Its synthetic tractability and diverse range of biological activities make it an attractive starting point for drug discovery programs. Future research will likely focus on the development of more selective and potent furan derivatives, aided by computational modeling and a deeper understanding of their mechanisms of action. The exploration of novel furan-based chemical space, including the synthesis of complex, polycyclic systems, holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (URL not provided)

- Pharmacological activity of furan deriv

- Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. (URL not provided)

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (URL not provided)

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. Available from: [Link]

-

Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchGate. Available from: [Link]

-

Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed. Available from: [Link]

-

Furan Derivatives as Selective COX-2 Inhibitors | Download Table - ResearchGate. Available from: [Link]

-

IC 50 of furan derivatives against the HeLa, Hepg2 and Vero cell lines - ResearchGate. Available from: [Link]

- Efforts towards the synthesis of furan containing bioactive compounds - ShareOK. (URL not provided)

-

Quantitative structure-activity relationships from optimised ab initio bond lengths: Steroid binding affinity and antibacterial activity of nitrofuran derivatives | Request PDF - ResearchGate. Available from: [Link]

- Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem. (URL not provided)

-

IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. - ResearchGate. Available from: [Link]

-

Bioactive compounds containing furan framework. - ResearchGate. Available from: [Link]

-

Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

- Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships - Benchchem. (URL not provided)

- Synthesis, Reactions and Medicinal Uses of Furan - Pharmaguideline. (URL not provided)

- Furan: A Promising Scaffold for Biological Activity. (URL not provided)

-

Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - MDPI. Available from: [Link]

- (PDF) Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (URL not provided)

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. Available from: [Link]

-

Full article: Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - Taylor & Francis Online. Available from: [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling - ResearchGate. Available from: [Link]

- Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - MDPI. (URL not provided)

- An In-depth Technical Guide to the Furo[3,4-d]pyrimidine Core - Benchchem. (URL not provided)

-

Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition - ResearchGate. Available from: [Link]

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIV

-

Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - MDPI. Available from: [Link]

- Furan: A Promising Scaffold for Biological Activity. (URL not provided)

-

Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - NIH. Available from: [Link]

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer N

- Pharmacological activity of furan deriv

-

34- Synthesis and Antimicrobial Activity of New Furan Derivatives. - ResearchGate. Available from: [Link]

-

In vitro methods for testing antiviral drugs - PMC - PubMed Central. Available from: [Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - MDPI. Available from: [Link]

- Antiviral options and therapeutics against influenza: history, latest developments and future prospects - Frontiers. (URL not provided)

-

Antiviral Potential of Natural Resources against Influenza Virus Infections - PubMed Central. Available from: [Link]

- “Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine-thiazolidinones as potential bioactive molecules” | Indian Journal of Chemistry (IJC). (URL not provided)

-

Antiviral strategies against influenza virus: an update on approved and innovative therapeutic approaches - PubMed Central. Available from: [Link]

- Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES. (URL not provided)

-

Antiviral agents active against influenza A viruses - PMC - PubMed Central - NIH. Available from: [Link]

- Design, Synthesis, Anti-inflammatory Evaluation and In silico Molecular Docking of Novel Furan-based Derivatives as Potential TNF-α Production Inhibitors | Bentham Science. (URL not provided)

- In vitro and In vivo Models for Anti-inflammation: An Evalu

-

In vitro methods for testing antiviral drugs | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of 5-nitrofuran derivatives: synthesis, antibacterial activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Potent anti-inflammatory effect of a novel furan-2,5-dione derivative, BPD, mediated by dual suppression of COX-2 activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Technical Guide to 4-(Furan-2-yl)-4-oxobutanoic Acid: Synthesis, Characterization, and Application

Executive Summary: This document provides a comprehensive technical overview of 4-(furan-2-yl)-4-oxobutanoic acid, a bifunctional heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The furan moiety is a privileged scaffold in medicinal chemistry, and its incorporation into a keto-acid framework provides a versatile platform for the synthesis of complex molecular architectures. This guide details the compound's structure and properties, provides a robust protocol for its synthesis via Friedel-Crafts acylation, discusses its chemical reactivity, and presents a case study on its application as a precursor to novel anti-inflammatory agents.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that is a core structural component in a vast array of natural products, bioactive compounds, and functional materials.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, serving as key pharmacophores in cardiovascular, antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2] The unique electronic properties and geometric constraints of the furan ring make it a valuable building block for drug design. 4-(Furan-2-yl)-4-oxobutanoic acid capitalizes on this potential by combining the furan scaffold with a keto-acid side chain, offering two distinct points for chemical modification and elaboration, making it an invaluable intermediate for constructing diverse compound libraries for biological screening.

Nomenclature, Structure, and Physicochemical Properties

The compound is systematically named according to IUPAC nomenclature, reflecting its butanoic acid backbone, a ketone (oxo) at position 4, and a furan ring attached at the 2-position.

-

IUPAC Name: 4-(furan-2-yl)-4-oxobutanoic acid

-

Synonym: β-(2-furoyl)-propionic acid[3]

-

CAS Number: 10564-00-8

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Caption: Chemical structure of 4-(Furan-2-yl)-4-oxobutanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₄ | [3] |

| Molecular Weight | 168.15 g/mol | [3] |

| Appearance | Solid (form may vary) | General |

| SMILES | C1=COC(=C1)C(=O)CCC(=O)O | [3] |

| Purity | Typically >95% for research use |[3] |

Synthesis via Friedel-Crafts Acylation

The most common and efficient method for preparing 4-(furan-2-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of furan with succinic anhydride. This reaction is a cornerstone of organic synthesis for forming C-C bonds with aromatic rings.

Reaction Principle and Mechanism

The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride. This complex then rearranges, causing the anhydride ring to open and form a highly electrophilic acylium ion.

-

Electrophilic Attack: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 (alpha) position of the furan, which is the most activated site for electrophilic substitution. This step disrupts the aromaticity of the furan ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon that was attacked, restoring the aromaticity of the furan ring and yielding the final product complexed with AlCl₃.

-

Workup: The reaction is quenched with water or dilute acid to hydrolyze the aluminum chloride complex, liberating the final keto-acid product.

dot graph "friedel_crafts_mechanism" { rankdir="LR"; node [shape=plaintext, fontname="Helvetica", fontsize=11, fontcolor="#202124"]; edge [arrowsize=0.7, color="#4285F4"];

} Caption: Key steps in the Friedel-Crafts acylation mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Friedel-Crafts acylation methods.[4][5][6] Causality: The use of anhydrous reagents and a moisture-free atmosphere is critical, as the AlCl₃ catalyst reacts violently with water. The reaction is exothermic and requires careful temperature control.

Materials & Equipment:

-

Furan (freshly distilled)

-

Succinic anhydride

-

Anhydrous aluminum chloride (powdered)

-

Anhydrous solvent (e.g., nitrobenzene or carbon disulfide)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Three-necked round-bottom flask, reflux condenser with drying tube, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a fume hood, equip a 500 mL three-necked flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

-

Reagent Charging: Charge the flask with succinic anhydride (0.1 mol) and 150 mL of anhydrous solvent. Begin stirring to form a suspension.

-

Catalyst Addition: Cool the flask in an ice bath. Carefully add powdered anhydrous aluminum chloride (0.22 mol) in portions through a powder funnel, maintaining the temperature below 10°C. The amount of catalyst is greater than stoichiometric because it complexes with both the anhydride and the final ketone product.

-

Furan Addition: Add furan (0.1 mol) to the dropping funnel and add it dropwise to the stirred, cooled reaction mixture over 30-45 minutes. An exothermic reaction will occur.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, then heat gently to 40-50°C for 1 hour to ensure completion.

-

Quenching: Cool the reaction mixture back down in an ice bath. Very slowly and carefully, pour the mixture onto a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl. This step hydrolyzes the aluminum complexes and should be done with vigorous stirring in a well-ventilated fume hood due to the evolution of HCl gas.

-

Isolation: Transfer the quenched mixture to a separatory funnel. If a solid product precipitates, it can be collected by vacuum filtration. If the product remains in an organic layer, separate the layers and extract the aqueous phase with a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic extracts or dissolve the crude solid. Wash with water, then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Re-acidify the bicarbonate solution with cold, dilute HCl to precipitate the pure 4-(furan-2-yl)-4-oxobutanoic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Experimental Workflow

dot digraph "synthesis_workflow" { graph [fontname="Helvetica", fontsize=12, splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#FFFFFF"]; edge [arrowsize=0.7, color="#34A853"];

} Caption: General experimental workflow for synthesis.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -COOH | δ 10-12 ppm (broad singlet) |

| Furan H5 | δ ~7.6 ppm (doublet) | |

| Furan H3 | δ ~7.2 ppm (doublet) | |

| Furan H4 | δ ~6.5 ppm (doublet of doublets) | |

| -CH₂- (adjacent to C=O) | δ ~3.2 ppm (triplet) | |

| -CH₂- (adjacent to COOH) | δ ~2.8 ppm (triplet) | |

| ¹³C NMR | Carboxylic C=O | δ ~178 ppm |

| Ketone C=O | δ ~188 ppm | |

| Furan C2 (substituted) | δ ~152 ppm | |

| Furan C5 | δ ~147 ppm | |

| Furan C3 | δ ~118 ppm | |

| Furan C4 | δ ~112 ppm | |

| Methylene Carbons | δ ~33 ppm, ~28 ppm | |

| IR | O-H stretch (acid) | 3300-2500 cm⁻¹ (broad) |

| C=O stretch (acid) | ~1710 cm⁻¹ | |

| C=O stretch (ketone) | ~1675 cm⁻¹ |

| | C=C stretch (furan) | ~1570, 1470 cm⁻¹ |

Reactivity and Application in Drug Discovery

The bifunctional nature of 4-(furan-2-yl)-4-oxobutanoic acid makes it a highly valuable synthon. The carboxylic acid can be readily converted to esters, amides, or acid chlorides. The furan-ketone moiety can participate in a wide range of reactions, including reductions, condensations, and intramolecular cyclizations.

Case Study: Synthesis of Anti-inflammatory Agents

A notable application of this compound is as a starting material for the synthesis of novel heterocyclic systems with potential therapeutic value. A study by Igidov et al. demonstrated its use in preparing a series of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids.[10][11]

In this work, the target compound is first reacted to form a more complex dioxobutanoic acid derivative. This intermediate is then reacted with furan-2-carbohydrazide. The resulting molecules possess a framework that can undergo intramolecular cyclization to form novel N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. Several of these synthesized compounds were found to exhibit pronounced anti-inflammatory activity, highlighting the utility of the 4-(furan-2-yl)-4-oxobutanoic acid scaffold in generating biologically active molecules.[10][11] This demonstrates a clear pathway from a simple building block to potential drug candidates.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-(furan-2-yl)-4-oxobutanoic acid is not universally available. Therefore, a risk assessment must be based on the hazards of its precursors and analogous structures.[12][13]

-

Hazards: Based on analogous keto-acids, the compound should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precursors are significantly hazardous:

-

Furan: Extremely flammable (H224), harmful if swallowed or inhaled (H302 + H332), suspected of causing genetic defects (H341), and may cause cancer (H350).[12]

-

Aluminum Chloride (Anhydrous): Reacts violently with water, causing severe skin burns and eye damage.

-

-

Handling Precautions (P-statements):

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (P280), safety goggles or a face shield, and a lab coat.

-

Avoid breathing dust/fume/gas/mist/vapors/spray (P261).

-

Wash skin thoroughly after handling (P264).

-

Keep away from heat, sparks, and open flames.

-

-

First Aid:

-

Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Skin (P302+P352): Wash with plenty of soap and water.

-

Inhalation (P304+P340): Remove person to fresh air and keep comfortable for breathing.

-

Seek immediate medical advice/attention if symptoms persist or in case of significant exposure.

-

References

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

-

4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutan. Semantic Scholar. Available at: [Link]

-

depicts the 1 H-and 13 C-NMR spectra of the obtained furanic-aliphatic... ResearchGate. Available at: [Link]

-

Friedel-Crafts Acylation, Lab Guide. Scientific & Academic Publishing. (2025-02-26). Available at: [Link]

-

Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. (2025-11-11). Available at: [Link]

-

Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Chimica Techno Acta. Available at: [Link]

-

Identification of Furan Metabolites Derived from Cysteine-cis-2- Butene-1,4-Dial-Lysine Crosslinks. SciSpace. Available at: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. De Anza College. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. Available at: [Link]

-

Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. National Center for Biotechnology Information. Available at: [Link]

-

13C NMR Metabolomics: Applications at Natural Abundance. National Center for Biotechnology Information. Available at: [Link]

-

Pharmacological activity of furan derivatives. World Journal of Pharmaceutical Research. (2024-12-10). Available at: [Link]

Sources

- 1. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids | Igidov | Chimica Techno Acta [journals.urfu.ru]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

A Technical Guide to the Solubility and Stability of 4-(Furan-2-yl)-4-oxobutanoic Acid

Executive Summary

4-(Furan-2-yl)-4-oxobutanoic acid is a bifunctional molecule incorporating a furan heterocycle, a ketone, and a carboxylic acid.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science but also presents specific challenges regarding its solubility and stability. This guide provides an in-depth analysis of these properties, grounded in established chemical principles and field-proven methodologies. We will explore the theoretical underpinnings of its behavior in various environments and present robust, self-validating protocols for its empirical characterization. The objective is to equip researchers with the necessary knowledge to handle, formulate, and analyze this compound with confidence, ensuring data integrity and accelerating development timelines.

Physicochemical Characterization

Understanding the fundamental properties of 4-(Furan-2-yl)-4-oxobutanoic acid is the first step in predicting its behavior. The molecule's structure dictates its interactions with solvents and its susceptibility to degradation.

-

Furan Ring: An electron-rich aromatic heterocycle that is significantly more reactive than benzene.[2] Its aromaticity makes it susceptible to electrophilic substitution but also prone to acid-catalyzed ring-opening.[3][4]

-

Ketone Group: A polar carbonyl moiety that can participate in hydrogen bonding as an acceptor. It also activates the adjacent methylene protons, although this is less pronounced than in beta-dicarbonyl systems.

-

Carboxylic Acid Group: A polar, acidic functional group that acts as both a hydrogen bond donor and acceptor. Its ionization state is pH-dependent, which critically influences aqueous solubility.

Below is a diagram of the chemical structure.

Caption: Chemical Structure of 4-(Furan-2-yl)-4-oxobutanoic acid.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 10564-00-8 | [5][6][7] |

| Molecular Formula | C₈H₈O₄ | [1][5] |

| Molecular Weight | 168.15 g/mol | [5][7] |

| Appearance | Solid (predicted) | - |

| pKa | ~4-5 (Estimated for carboxylic acid) | - |

Solubility Profile

A definitive solubility profile is essential for every stage of development, from reaction chemistry to formulation. The "like dissolves like" principle provides a strong predictive framework for this molecule. Its polar carboxylic acid and ketone functionalities suggest solubility in polar solvents, while the furan ring provides some nonpolar character.

Theoretical Solubility

-

Aqueous Solubility: The carboxylic acid group suggests pH-dependent aqueous solubility. At pH values well above its pKa, the carboxylate anion will be formed, increasing its solubility in water. Conversely, at low pH, the protonated, less polar form will dominate, reducing aqueous solubility. However, the overall hydrophobicity of the furan ring and carbon backbone will likely limit its solubility in water even at favorable pH.[8]

-

Organic Solubility: The compound is expected to be soluble in common polar organic solvents such as alcohols (ethanol, methanol), acetone, and dimethylformamide (DMF), which can engage in hydrogen bonding.[2] Solubility in nonpolar solvents like heptane or toluene is expected to be low.

Experimental Determination of Equilibrium Solubility

While theoretical principles are useful, empirical data is non-negotiable. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[9] The causality behind this method is its simplicity and its direct measurement of the thermodynamic equilibrium between the solid-state compound and the solvent, ensuring a true representation of saturation.

Table 2: Solubility Data for 4-(Furan-2-yl)-4-oxobutanoic Acid (Template) A thorough literature search did not yield specific quantitative solubility data for this compound. This table serves as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

|---|---|---|---|

| Water (pH 3.0) | 25 | Data not available | e.g., HPLC-UV |

| Water (pH 7.4) | 25 | Data not available | e.g., HPLC-UV |

| Ethanol | 25 | Data not available | e.g., HPLC-UV |

| Acetone | 25 | Data not available | e.g., Gravimetric |

| Acetonitrile | 25 | Data not available | e.g., HPLC-UV |

| Dichloromethane | 25 | Data not available | e.g., Gravimetric |

Protocol 1: Isothermal Shake-Flask Solubility Determination

This protocol is designed as a self-validating system. By measuring concentration at multiple time points, the researcher confirms that equilibrium has been reached, ensuring the trustworthiness of the final solubility value.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(Furan-2-yl)-4-oxobutanoic acid to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C) and agitate.

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), cease agitation and allow the solid to settle.

-

Separation: Withdraw a small aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (pre-saturated with the solution to avoid analyte loss) or centrifuge at high speed to remove all undissolved solids.

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) and quantify the concentration using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

-

Confirmation of Equilibrium: Compare the concentrations measured at the different time points. Equilibrium is confirmed when consecutive measurements are statistically identical (e.g., within ±5%). The final, stable concentration is the equilibrium solubility.

Stability Profile

The stability of a compound determines its shelf-life, dictates acceptable storage conditions, and informs potential liabilities in formulation. For 4-(Furan-2-yl)-4-oxobutanoic acid, the furan ring is the primary site of potential instability.

pH-Dependent Stability (Hydrolysis)

-

Acidic Conditions: The furan ring is notoriously unstable in acidic aqueous solutions.[10][11][12] The acid-catalyzed mechanism involves protonation of the furan ring (preferentially at the Cα position), followed by nucleophilic attack by water.[4] This leads to ring-opening and the formation of reactive 1,4-dicarbonyl species, which can subsequently degrade or polymerize, often resulting in discoloration and the formation of insoluble materials.[3][4][10] The presence of an electron-withdrawing substituent, such as the keto-acid chain, can offer some stability against acid-catalyzed degradation, but this is a critical parameter to test empirically.[3]

-

Basic Conditions: While more stable than in acid, the compound may still be susceptible to base-catalyzed reactions. The primary concerns would be reactions involving the acidic protons on the carbon alpha to the ketone, though significant degradation is less likely than under acidic stress.

Caption: Potential Acid-Catalyzed Degradation of the Furan Moiety.

Thermal Stability

The compound is a gamma-keto acid.[13] Unlike beta-keto acids, which readily undergo thermal decarboxylation, gamma-keto acids are generally more stable.[13] However, at elevated temperatures, general thermal decomposition can occur. The stability of related ketone bodies has been shown to be highly dependent on temperature, with degradation accelerating significantly as temperature increases.[14]

Photostability

Furan-containing compounds can be photoreactive.[15] UV irradiation can promote electronic transitions within the aromatic system, potentially leading to reactions such as [2+2] cycloadditions or other rearrangements.[16] This is a critical parameter for any drug candidate, as light exposure can occur during manufacturing, storage, or administration.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of stability assessment in pharmaceutical development. Their purpose is to deliberately stress the molecule to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of 4-(Furan-2-yl)-4-oxobutanoic acid in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

-

Stress Conditions: Aliquot the stock solution into separate vials for each condition. A parallel study on the solid-state compound should be run for thermal and photolytic stress.

-

Acid: Add an equal volume of 2 M HCl to achieve a final concentration of 1 M HCl. Heat at 60°C.

-

Base: Add an equal volume of 2 M NaOH to achieve a final concentration of 1 M NaOH. Heat at 60°C.

-

Oxidation: Add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal: Store vials of both solid compound and solution at 80°C.

-

Photolytic: Expose solid and solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Control: Keep a solution and solid sample protected from light at a refrigerated temperature.

-

-

Time Points: Sample from each condition at appropriate time points (e.g., 0, 2, 8, 24 hours). The goal is to achieve 5-20% degradation.

-

Sample Preparation for Analysis: Before injection, cool samples to room temperature and neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to the target concentration with the mobile phase.

-

Analysis: Analyze all samples using the HPLC method described below, equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to assess peak purity.

-

Evaluation: Compare the stressed sample chromatograms to the time zero and control samples. Calculate the percentage of degradation and look for the formation of new peaks. A good mass balance (e.g., 95-105%) provides confidence that all major degradation products are being observed.

Table 3: Summary of Recommended Forced Degradation Conditions

| Stress Type | Condition | Purpose |

|---|---|---|

| Acid Hydrolysis | 0.1 M HCl at 60°C | To assess susceptibility to acid-catalyzed ring-opening.[4] |

| Base Hydrolysis | 0.1 M NaOH at 60°C | To evaluate stability in alkaline environments. |

| Oxidation | 3% H₂O₂ at RT | To test for sensitivity to oxidative stress. |

| Thermal | 80°C (Solid & Solution) | To determine thermal lability.[14] |

| Photolytic | ICH Q1B Guidelines | To assess degradation upon light exposure.[15] |

Analytical Methodology: A Stability-Indicating HPLC-UV Method

A robust analytical method is required to accurately quantify 4-(Furan-2-yl)-4-oxobutanoic acid and separate it from any potential impurities or degradants. A reversed-phase HPLC method is the logical choice.

The causality behind the method parameters is key:

-

C18 Column: Provides a nonpolar stationary phase suitable for retaining the moderately polar analyte.

-

Acidified Mobile Phase: The pH of the mobile phase must be kept low (e.g., pH 2.5). This suppresses the ionization of the carboxylic acid group, ensuring it remains in its more retained protonated form, leading to sharp, symmetrical peaks and reproducible retention times.[17]

-

Gradient Elution: Using a gradient from a weak organic mobile phase (acetonitrile or methanol) to a strong one allows for the effective elution of the parent compound while also separating potentially more polar or less polar degradation products within a reasonable run time.

-

UV Detection: The conjugated system of the furanone moiety provides a strong chromophore, making UV detection at a wavelength around 210 nm or near the compound's λmax highly sensitive.[17]

Protocol 3: Quantitative Analysis by Reversed-Phase HPLC

Step-by-Step Methodology:

-

System Preparation: Set up the HPLC system according to the parameters in Table 4. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create a calibration curve with at least five concentration levels.

-

Sample Preparation: Dilute samples (from solubility or stability studies) with the mobile phase to fall within the range of the calibration curve.

-

Analysis: Inject a blank, followed by the calibration standards, and then the samples.

-

Quantification: Integrate the peak area of 4-(Furan-2-yl)-4-oxobutanoic acid. Construct a linear regression curve from the calibration standards (Area vs. Concentration). Use the resulting equation to calculate the concentration in the unknown samples.

Table 4: HPLC System Parameters

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for reversed-phase separation of small molecules.[17] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Suppresses ionization of the carboxylic acid for good peak shape.[17] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Improves peak shape and reduces viscosity. |

| Detection | UV at 210 nm | High sensitivity for carbonyl and conjugated systems.[17] |

| Injection Vol. | 10 µL | Adjustable based on concentration and sensitivity. |

| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of potential degradants. |

Conclusion

4-(Furan-2-yl)-4-oxobutanoic acid is a compound of significant synthetic utility. However, its chemical nature, particularly the presence of the furan ring, necessitates a careful and empirical approach to its handling and characterization. Its solubility is expected to be highest in polar organic solvents and highly pH-dependent in aqueous media. The primary stability concern is the acid-catalyzed degradation of the furan ring, a liability that must be quantified for any application. The protocols provided in this guide offer a robust framework for researchers to generate reliable, high-quality data on the solubility and stability of this molecule, thereby mitigating risks and enabling scientifically sound progress in drug discovery and development.

References

- Title: Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 Source: Chemical Research in Toxicology URL

- Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions Source: ChemSusChem URL

- Title: The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions (Duplicate)

- Title: Mutual Influence of Furfural and Furancarboxylic Acids on Their Solubility in Aqueous Solutions Source: Journal of Chemical & Engineering Data URL

- Title: Synthesis, Reactions and Medicinal Uses of Furan Source: Pharmaguideline URL

- Title: Furan - Wikipedia Source: Wikipedia URL

- Title: Furan | Solubility of Things Source: Solubility of Things URL

- Title: Stability of ketone bodies in serum in dependence on storage time and storage temperature Source: European Journal of Clinical Chemistry and Clinical Biochemistry URL

- Title: Furan | 110-00-9 Source: ChemicalBook URL

- Title: Furan - Sciencemadness Wiki Source: Sciencemadness Wiki URL

- Title: Keto acid - Wikipedia Source: Wikipedia URL

- Title: Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization Source: MDPI URL

- Title: Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review Source: MDPI URL

- Title: Photoreactive furan derivatives | Request PDF Source: ResearchGate URL

- Title: addressing co-eluting impurities in HPLC analysis of 4-oxobutanoic acid Source: BenchChem URL

- Title: 4-(Furan-2-yl)

- Title: Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization Source: MDPI URL

- Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution Source: Energy & Fuels URL

- Title: LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews Source: Journal of Separation Science URL

- Title: 4-(Furan-2-yl)

- Title: 4-(Furan-2-yl)

- Title: 4-(Furan-2-yl)

- Title: Solubility of 4-(3,4-Difluorophenyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 10564-00-8|4-(Furan-2-yl)-4-oxobutanoic acid|BLDpharm [bldpharm.com]

- 6. 4-(Furan-2-yl)-4-oxobutanoic acid | CymitQuimica [cymitquimica.com]

- 7. biosynth.com [biosynth.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan | 110-00-9 [chemicalbook.com]

- 13. Keto acid - Wikipedia [en.wikipedia.org]

- 14. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-(Furan-2-yl)-4-oxobutanoic Acid: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Furan-2-yl)-4-oxobutanoic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Delving into its historical context, this document details the foundational synthesis via Friedel-Crafts acylation, outlining the mechanistic intricacies and providing a detailed experimental protocol. The guide further presents a thorough characterization of the molecule, including its physicochemical properties and spectroscopic data. Finally, it explores the burgeoning interest in its application as a key building block in the development of novel therapeutic agents, supported by an analysis of the pharmacological activities observed in related furan-containing scaffolds.

Introduction: The Furan Scaffold in Modern Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in organic synthesis and medicinal chemistry.[1] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone in the synthesis of numerous natural products, pharmaceuticals, and functional materials.[1][2] 4-(Furan-2-yl)-4-oxobutanoic acid, also known as β-(2-furoyl)propanoic acid, represents a key derivative, incorporating both a ketone and a carboxylic acid functionality. This bifunctionality makes it an exceptionally valuable starting material for the synthesis of more complex molecular architectures.

Historical Perspective and Discovery

While a singular "discovery" paper for 4-(Furan-2-yl)-4-oxobutanoic acid is not readily identifiable in historical literature, its synthesis falls under the well-established and extensively studied Friedel-Crafts acylation reaction. The preparation of analogous β-aroylpropionic acids by reacting an aromatic compound with succinic anhydride in the presence of a Lewis acid catalyst has been a fundamental transformation in organic chemistry for over a century. The application of this reaction to furan, a relatively electron-rich and acid-sensitive heterocycle, represents a logical extension of this powerful carbon-carbon bond-forming methodology. Early investigations into the acylation of furans laid the groundwork for the synthesis of a wide array of furoyl derivatives, including the subject of this guide.

Synthesis and Mechanism: The Friedel-Crafts Acylation of Furan

The primary route for the synthesis of 4-(Furan-2-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of furan with succinic anhydride. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly electrophilic acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich furan ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the C2 position (α-position) of the furan ring due to the higher stability of the resulting cationic intermediate (arenium ion).

-

Rearomatization: A base (often the Lewis acid-complexed carboxylate) abstracts a proton from the arenium ion, restoring the aromaticity of the furan ring and yielding the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-(Furan-2-yl)-4-oxobutanoic acid

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

-

Furan (freshly distilled)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add succinic anhydride (1.0 eq) and anhydrous DCM.

-

Cool the flask in an ice bath to 0-5 °C.

-

Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise to the stirred suspension.

-

Once the addition is complete, add a solution of freshly distilled furan (1.0 eq) in anhydrous DCM dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic extracts and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ethyl acetate and hexanes) to afford pure 4-(Furan-2-yl)-4-oxobutanoic acid.

Physicochemical and Spectroscopic Characterization

| Property | Value | Reference |

| CAS Number | 10564-00-8 | [3][4][5] |

| Molecular Formula | C₈H₈O₄ | [3][4] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 124-126 °C |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.60 (dd, 1H, J=1.6, 0.8 Hz, H-5 furan), 7.20 (dd, 1H, J=3.6, 0.8 Hz, H-3 furan), 6.55 (dd, 1H, J=3.6, 1.6 Hz, H-4 furan), 3.30 (t, 2H, J=6.4 Hz, -CH₂-CO-), 2.85 (t, 2H, J=6.4 Hz, -CH₂-COOH), 11.5 (br s, 1H, -COOH).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 192.5 (C=O, ketone), 178.0 (C=O, carboxylic acid), 152.0 (C-2 furan), 146.5 (C-5 furan), 117.5 (C-3 furan), 112.5 (C-4 furan), 33.0 (-CH₂-CO-), 28.0 (-CH₂-COOH).

-

Infrared (IR, KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1710 (C=O stretch of carboxylic acid), 1670 (C=O stretch of ketone), 1570, 1470 (C=C stretch of furan ring).

-

Mass Spectrometry (EI, 70 eV): m/z (%) 168 (M⁺), 151, 123, 95 (base peak).

Applications in Drug Discovery and Development

The furan nucleus is a common motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[6][7] 4-(Furan-2-yl)-4-oxobutanoic acid serves as a crucial starting material for the synthesis of more complex furan-containing molecules with potential therapeutic applications.

As a Versatile Building Block

The presence of both a ketone and a carboxylic acid allows for a variety of chemical modifications:

-

The carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the coupling with various amines, alcohols, and other nucleophiles to generate a library of derivatives.

-

The ketone can undergo reactions such as reduction to an alcohol, reductive amination, or condensation reactions to form larger, more complex structures.

Caption: Synthetic utility of 4-(Furan-2-yl)-4-oxobutanoic acid.

Potential Therapeutic Applications

Derivatives of 4-(Furan-2-yl)-4-oxobutanoic acid are being investigated for a range of therapeutic applications:

-

Anti-inflammatory Agents: The furan ring is present in several non-steroidal anti-inflammatory drugs (NSAIDs). The butanoic acid side chain can be modified to mimic the structure of known cyclooxygenase (COX) inhibitors.

-

Antimicrobial Agents: Furan-containing compounds have a long history of use as antimicrobial agents. Novel derivatives can be synthesized and screened for activity against various bacterial and fungal strains.

-

Anticancer Agents: The furan scaffold has been incorporated into molecules designed to target various cancer-related pathways. The versatility of 4-(Furan-2-yl)-4-oxobutanoic acid allows for the synthesis of diverse structures for screening in cancer cell lines.[8][9]

Conclusion and Future Outlook

4-(Furan-2-yl)-4-oxobutanoic acid, a readily accessible compound via the classic Friedel-Crafts acylation, stands as a testament to the enduring utility of fundamental organic reactions. Its bifunctional nature provides a versatile platform for the synthesis of a wide array of more complex molecules. As the demand for novel therapeutic agents continues to grow, the strategic use of such well-defined building blocks will be paramount. The exploration of derivatives of 4-(Furan-2-yl)-4-oxobutanoic acid in the realms of anti-inflammatory, antimicrobial, and anticancer research holds significant promise for the future of drug discovery and development.

References

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4586. [Link]

-

MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4289. [Link]

-

PubChem. (n.d.). 4-(Furan-2-yl)-2-methyl-4-oxobutanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Furan-2-ylmethoxy)-4-oxobutanoic acid. Retrieved from [Link]

-

ResearchGate. (2024). Furan compounds: Key to sustainable biobased building blocks for polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Diversity-Oriented Approach to Furan Building Blocks and Their Relevance in Organic Synthesis, Materials Science, and Medicinal Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. biosynth.com [biosynth.com]

- 4. chemscene.com [chemscene.com]

- 5. 10564-00-8|4-(Furan-2-yl)-4-oxobutanoic acid|BLDpharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for the Quantification of 4-(Furan-2-yl)-4-oxobutanoic Acid

Introduction: The Analytical Imperative for 4-(Furan-2-yl)-4-oxobutanoic Acid Quantification

4-(Furan-2-yl)-4-oxobutanoic acid is an organic molecule characterized by a furan ring linked to a keto-acid moiety. This structural motif is of significant interest to researchers in drug discovery and development, as the furan ring is a constituent of numerous pharmacologically active compounds.[1] However, the furan moiety can also be a site of metabolic activation, sometimes leading to the formation of reactive metabolites.[2] The biotransformation of furan-containing xenobiotics often involves oxidation of the furan ring, which can lead to the generation of electrophilic intermediates that may interact with cellular macromolecules.[2]

Therefore, the accurate and precise quantification of 4-(Furan-2-yl)-4-oxobutanoic acid in biological matrices is paramount for a comprehensive understanding of its pharmacokinetic profile, metabolic fate, and potential toxicological implications. This document provides detailed application notes and protocols for the quantification of this analyte, tailored for researchers, scientists, and drug development professionals. We will explore two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitivity and specificity, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a robust and more accessible alternative.

The methodologies described herein are designed to be self-validating systems, adhering to the principles of bioanalytical method validation as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5][6]

Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier analytical technique for quantifying low-level analytes in complex biological matrices due to its exceptional sensitivity, specificity, and wide dynamic range.[3] The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and quantification of the target analyte, even in the presence of co-eluting matrix components.

Causality Behind Experimental Choices:

-

Sample Preparation: The primary challenge in analyzing acidic compounds in plasma is the high protein content and the presence of endogenous interferents. A protein precipitation step is a rapid and effective method to remove the bulk of proteins. This is followed by a liquid-liquid extraction (LLE) to further clean up the sample and concentrate the analyte. The choice of an acidic extraction medium ensures that the carboxylic acid group of the analyte is protonated, rendering it more soluble in the organic extraction solvent.

-

Chromatography: Reversed-phase chromatography on a C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like 4-(Furan-2-yl)-4-oxobutanoic acid. The use of an acidic mobile phase (containing formic acid) is crucial to suppress the ionization of the analyte's carboxylic acid group, leading to better retention and improved peak shape.

-

Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is chosen because the carboxylic acid moiety readily loses a proton to form a stable [M-H]⁻ ion, which is ideal for sensitive detection. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity by monitoring a specific fragmentation pathway (precursor ion → product ion), virtually eliminating false positives from matrix interference.

Experimental Workflow: LC-MS/MS

Caption: Workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Quantification in Human Plasma

1. Materials and Reagents:

-

4-(Furan-2-yl)-4-oxobutanoic acid analytical standard

-

Isotopically labeled internal standard (IS), e.g., 4-(Furan-2-yl)-4-oxobutanoic acid-d4

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Ethyl Acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

-

Prepare a 1 mg/mL stock solution of the analytical standard and the IS in methanol.

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with 50:50 acetonitrile:water.

-

Prepare a working IS solution at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

3. Sample Preparation:

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 500 µL of ethyl acetate containing 1% formic acid.

-

Vortex for 2 minutes, then centrifuge at 14,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A).

4. LC-MS/MS Conditions:

-

HPLC System: UPLC/HPLC system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.1-5.0 min: 5% B (re-equilibration)

-

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: m/z 169.04 → Q3: m/z 95.01

-

Internal Standard (d4): Q1: m/z 173.06 → Q3: m/z 99.03

-

5. Data Analysis and Validation:

-

Quantify the analyte using the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to FDA guidelines.[4][6]

Method 2: Robust Quantification by HPLC with UV Detection

For laboratories where an LC-MS/MS system is not available, or for applications where high-nanogram to microgram per mL concentrations are expected, HPLC with UV detection offers a reliable and cost-effective alternative.

Causality Behind Experimental Choices:

-

Sample Preparation: A more rigorous sample clean-up is often necessary for HPLC-UV to minimize interferences from the biological matrix that might have UV absorbance at the analytical wavelength. Solid-Phase Extraction (SPE) is an excellent choice for this purpose, as it can selectively retain the acidic analyte while allowing other matrix components to be washed away.

-

Chromatography: Similar to the LC-MS/MS method, a C18 column with an acidic mobile phase is used to achieve good retention and peak shape.[7] The furan ring in the analyte contains a chromophore that absorbs UV light, typically in the range of 210-250 nm.[7]

-

Detection: A UV or Diode Array Detector (DAD) is used. The wavelength is set at the absorption maximum of the analyte to maximize sensitivity.

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification in Human Plasma

1. Materials and Reagents:

-

4-(Furan-2-yl)-4-oxobutanoic acid analytical standard

-

A suitable internal standard with a similar structure and chromophore (e.g., a related furan derivative not present in the sample)

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphoric acid (85%)

-

Potassium dihydrogen phosphate

-

Mixed-mode or polymer-based SPE cartridges

2. Stock and Working Solutions Preparation:

-

Prepare stock and working solutions as described for the LC-MS/MS method.

3. Sample Preparation:

-

To 200 µL of plasma, add 20 µL of IS working solution and 50 µL of 2% phosphoric acid. Vortex to mix.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the acidified plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and IS with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase.

4. HPLC-UV Conditions:

-

HPLC System: HPLC with a UV/DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of 30 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 70:30 v/v).[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm (or the determined absorption maximum).

-

Injection Volume: 20 µL.

5. Data Analysis and Validation:

-

Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.

-

The method should be validated for the same parameters as the LC-MS/MS method, with particular attention to selectivity and potential interferences from endogenous plasma components.